ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl alcohol, 4-methoxybenzaldehyde, and ethyl acetoacetate.
Formation of Intermediate: The first step involves the condensation of 2,6-dichlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a base like potassium carbonate to form an intermediate benzylidene derivative.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst such as piperidine to form the chromene core.
Esterification: Finally, the chromene derivative is esterified using ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 7-[(2,6-dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-4
Properties
CAS No. |
577770-38-8 |
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Molecular Formula |
C26H20Cl2O6 |
Molecular Weight |
499.3g/mol |
IUPAC Name |
ethyl 7-[(2,6-dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C26H20Cl2O6/c1-3-32-26(30)25-23(15-7-9-16(31-2)10-8-15)24(29)18-12-11-17(13-22(18)34-25)33-14-19-20(27)5-4-6-21(19)28/h4-13H,3,14H2,1-2H3 |
InChI Key |
YUIRUXFYOXVXRQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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